molecular formula C10H11ClO2 B14300601 1-Chloro-1-(4-methylphenoxy)propan-2-one CAS No. 114068-15-4

1-Chloro-1-(4-methylphenoxy)propan-2-one

Cat. No.: B14300601
CAS No.: 114068-15-4
M. Wt: 198.64 g/mol
InChI Key: MJEXYZDGVCNNHB-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-methylphenoxy)propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of propanone, featuring a 4-methylphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(4-methylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-methylphenoxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methylphenoxyacetic acid.

    Reduction: Formation of 1-(4-methylphenoxy)propan-2-ol.

    Substitution: Formation of 1-(4-methylphenoxy)propan-2-one derivatives.

Scientific Research Applications

1-Chloro-1-(4-methylphenoxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-methylphenoxy)propan-2-one involves its interaction with molecular targets through its reactive chlorine atom and phenoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloropropan-2-one: A simpler chlorinated propanone without the phenoxy group.

    4-Methylphenoxyacetic acid: A related compound with a carboxylic acid group instead of the chlorinated propanone structure.

Uniqueness

1-Chloro-1-(4-methylphenoxy)propan-2-one is unique due to its combination of a chlorinated propanone structure with a 4-methylphenoxy group

Properties

CAS No.

114068-15-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-1-(4-methylphenoxy)propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7-3-5-9(6-4-7)13-10(11)8(2)12/h3-6,10H,1-2H3

InChI Key

MJEXYZDGVCNNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C(=O)C)Cl

Origin of Product

United States

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